molecular formula C15H14FNO4 B8078223 3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid

3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid

Cat. No.: B8078223
M. Wt: 291.27 g/mol
InChI Key: BDOLYGZGTCAYMA-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid is an organic compound with a complex structure that includes a fluorinated aromatic ring, an aminomethyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Formation of the Aminomethyl Group:

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: Lacks the aminomethyl and fluorophenoxy groups, making it less versatile in certain applications.

    2-Fluorophenol: Contains the fluorine atom but lacks the aminomethyl and methoxybenzoic acid moieties.

    Aminomethylbenzoic Acid: Similar structure but without the fluorine atom, which can affect its reactivity and binding properties.

Uniqueness

3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl group provides additional sites for chemical modification or interaction with biological targets.

Properties

IUPAC Name

3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-20-13-5-3-10(15(18)19)7-14(13)21-12-4-2-9(8-17)6-11(12)16/h2-7H,8,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOLYGZGTCAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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